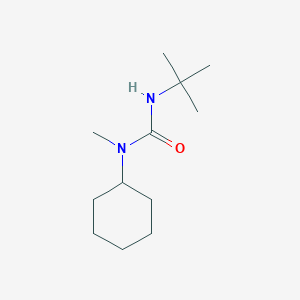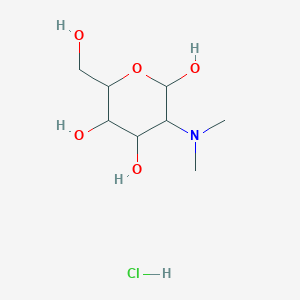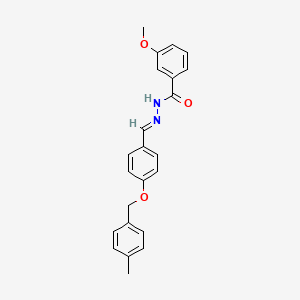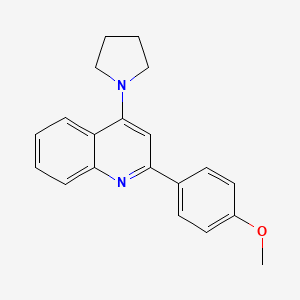
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester is a chemical compound with the molecular formula C9H17NO2 and a molecular weight of 171.2368 . This compound is characterized by its azepine ring structure, which is a seven-membered ring containing one nitrogen atom. The hexahydro- prefix indicates that the ring is fully saturated, meaning it contains no double bonds. The ethyl ester group is attached to the carboxylic acid functional group, making it an ester derivative of azepine.
Preparation Methods
The synthesis of 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester typically involves the reaction of azepine with ethyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol or amine, depending on the reducing agent and conditions.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with its target . The pathways involved in its action depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
1H-Azepine-1-carboxylic acid, hexahydro-, ethyl ester can be compared with other similar compounds, such as:
1H-Azepine-1-carboxylic acid, hexahydro-, methyl ester: This compound has a methyl ester group instead of an ethyl ester group, which can affect its reactivity and biological activity.
1H-Azepine-1-carboxylic acid, hexahydro-, propyl ester: The propyl ester group can lead to different physical and chemical properties compared to the ethyl ester.
1H-Azepine-1-carboxylic acid, hexahydro-, butyl ester: The butyl ester group can result in increased hydrophobicity and different interactions with biological targets.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and interactions with other molecules .
Properties
CAS No. |
27031-51-2 |
|---|---|
Molecular Formula |
C9H17NO2 |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
ethyl azepane-1-carboxylate |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)10-7-5-3-4-6-8-10/h2-8H2,1H3 |
InChI Key |
QTALNDLQMOUACM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


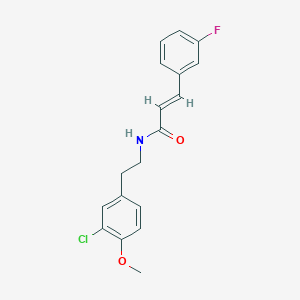
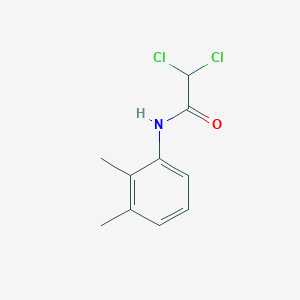

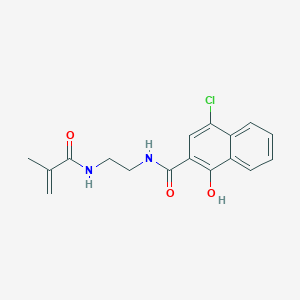

![N-[2-(methylsulfanyl)phenyl]benzamide](/img/structure/B15075750.png)
